molecular formula C42H82O4 B13754351 Hexamethylene distearate CAS No. 26730-92-7

Hexamethylene distearate

Cat. No.: B13754351
CAS No.: 26730-92-7
M. Wt: 651.1 g/mol
InChI Key: TWXPKKOLCJDQBY-UHFFFAOYSA-N
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Description

Hexamethylene distearate (theoretical structure: C₆H₁₂(OCOC₁₇H₃₅)₂) is an ester compound hypothesized to consist of a hexamethylene (six-carbon) backbone linked to two stearic acid (C₁₈ fatty acid) moieties. These esters are widely used in industrial and cosmetic applications due to their lubricating, emulsifying, and thermal properties .

Properties

CAS No.

26730-92-7

Molecular Formula

C42H82O4

Molecular Weight

651.1 g/mol

IUPAC Name

6-octadecanoyloxyhexyl octadecanoate

InChI

InChI=1S/C42H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(43)45-39-35-31-32-36-40-46-42(44)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

TWXPKKOLCJDQBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylene distearate is synthesized through the esterification reaction between hexamethylene glycol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hexamethylene distearate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexamethylene glycol and stearic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or potassium hydroxide.

Major Products Formed:

    Hydrolysis: Hexamethylene glycol and stearic acid.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemical Properties and Characteristics

Hexamethylene distearate exhibits several notable properties:

  • Molecular Formula : C36H70N2O4
  • Molecular Weight : 590.9 g/mol
  • Appearance : Typically a white to off-white solid.
  • Solubility : Poorly soluble in water but soluble in organic solvents.

These properties make this compound suitable for a variety of applications, particularly as a surfactant and emulsifier.

Cosmetic Industry

This compound is widely used in cosmetics and personal care products. Its primary functions include:

  • Emulsification : It helps stabilize emulsions, allowing oil and water-based ingredients to mix effectively.
  • Thickening Agent : It enhances the viscosity of formulations, contributing to the texture and feel of creams and lotions.
  • Skin Conditioning : It provides a smooth application and enhances skin feel.

Case Study : A formulation study indicated that incorporating this compound improved the stability of emulsions containing high oil content, reducing separation over time .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an excipient in drug formulations:

  • Controlled Release : It can be used to create drug delivery systems that release active ingredients at a controlled rate.
  • Stabilizer for Active Ingredients : It helps protect sensitive compounds from degradation during storage.

Case Study : Research demonstrated that this compound could effectively encapsulate drugs, enhancing their bioavailability and stability .

Industrial Applications

This compound finds utility in various industrial applications:

  • Plasticizers : It is used to improve the flexibility and workability of plastics.
  • Lubricants : Its properties make it suitable for use in lubricants for machinery and equipment.

Data Table 1: Comparison of Applications

Application AreaFunctionalityBenefits
CosmeticsEmulsifier, thickener, skin conditionerImproved texture and stability
PharmaceuticalsExcipient for controlled releaseEnhanced bioavailability
IndustrialPlasticizer, lubricantImproved flexibility and performance

Safety Assessments

While this compound is generally regarded as safe for use in cosmetics and pharmaceuticals, safety assessments are crucial. The Cosmetic Ingredient Review (CIR) has evaluated its safety, concluding that it is safe when used as intended . However, ongoing research is necessary to monitor any potential long-term effects on human health.

Mechanism of Action

Hexamethylene distearate can be compared with other similar compounds such as:

    Hexamethylene diisocyanate: Used in the production of polyurethanes, but differs in its reactivity and applications.

    Stearic acid esters: Similar in structure but vary in the alcohol component, leading to different physical and chemical properties.

Uniqueness: this compound is unique due to its specific combination of hexamethylene glycol and stearic acid, providing a balance of hydrophobicity and flexibility that is advantageous in various applications.

Comparison with Similar Compounds

Ethylene Glycol Distearate

Chemical Formula: C₃₈H₇₄O₄ CAS No.: 627-83-8 Properties:

  • Physical State : White flakes .
  • Melting Point : 65–73°C .
  • Applications :
    • Internal lubricant for PVC and thermoplastics, reducing melt viscosity during extrusion .
    • Pearlescent agent in shampoos and personal care products .

Key Distinction : Unlike hypothetical hexamethylene distearate, ethylene glycol distearate has a shorter ethylene glycol backbone, impacting its solubility and thermal stability.

Polyethylene Glycol Distearate (PEG Distearate)

Chemical Formula: C₁₇H₃₅COO(CH₂CH₂O)ₙCOC₁₇H₃₅ (variable PEG chain length, e.g., PEG-150) . CAS No.: 9005-08-7 Properties:

  • Physical State : White solid or flakes .
  • Melting Point : 35–37°C (for PEG-150 distearate) .
  • Solubility: Soluble in isopropanol and glycerol; insoluble in water .
  • Applications :
    • Emulsifier in cosmetics .
    • Phase-change material for thermal energy storage .
  • Safety : Generally recognized as safe at ≤5% concentration in formulations .

Key Distinction : PEG distearate’s polyethylene oxide backbone enhances hydrophilicity compared to ethylene or hexamethylene derivatives, broadening its utility in aqueous systems.

Hexamethylene Diisocyanate (HDI)

Chemical Formula: C₈H₁₂N₂O₂ CAS No.: 822-06-0 Properties:

  • Physical State : Liquid .
  • Applications :
    • Precursor in polyurethane production .
  • Hazards :
    • Severe respiratory and dermal irritant .
    • Classified as corrosive (DOT Hazard Class 8) .

Key Distinction : Unlike distearate esters, HDI is a reactive isocyanate with significant toxicity, limiting its use to controlled industrial settings .

Hexamethylenediamine Adipate

Chemical Formula: C₆H₁₀O₄·C₆H₁₆N₂ CAS No.: 3323-53-3 Properties:

  • Molecular Weight : 262.35 g/mol .
  • Applications : Corrosion inhibitor and chemical intermediate .

Key Distinction : This salt compound lacks ester functional groups, emphasizing ionic interactions rather than the hydrophobic behavior of distearates.

Data Table: Comparative Properties of Distearate Derivatives

Property Ethylene Glycol Distearate PEG-150 Distearate Hexamethylene Diisocyanate
Molecular Formula C₃₈H₇₄O₄ C₁₇H₃₅COO(CH₂CH₂O)₁₅₀COC₁₇H₃₅ C₈H₁₂N₂O₂
Melting Point (°C) 65–73 35–37 Liquid (Not applicable)
Solubility Insoluble in water Dispersible in water Reacts with water
Primary Use Lubricant, opacifier Cosmetic emulsifier Polyurethane precursor
Toxicity Low Low High (Corrosive, irritant)

Research Findings and Industrial Relevance

  • Thermal Behavior : Ethylene glycol distearate exhibits higher thermal stability (melting point ~70°C) compared to PEG derivatives, making it suitable for high-temperature polymer processing .
  • Safety Protocols : Reactive compounds like HDI require stringent handling (e.g., respiratory protection) compared to inert distearates .

Biological Activity

Hexamethylene distearate (HDS) is a compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of HDS, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from hexamethylene diol and stearic acid. Its chemical formula is C36H70O4C_{36}H_{70}O_4, and it is characterized by a long hydrophobic hydrocarbon chain, which contributes to its unique properties in biological systems.

  • Cell Membrane Interaction : HDS interacts with cell membranes due to its amphiphilic nature, potentially altering membrane fluidity and permeability. This interaction can influence cellular processes such as drug absorption and metabolism.
  • Anti-inflammatory Properties : Some studies suggest that HDS may exhibit anti-inflammatory effects, possibly by modulating the release of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by inflammation.
  • Antioxidant Activity : HDS has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

Toxicological Profile

While HDS has beneficial properties, it is essential to consider its safety profile:

Case Studies

  • Pharmaceutical Applications : A study explored the use of HDS as a drug delivery vehicle. Results indicated improved bioavailability of encapsulated drugs compared to traditional carriers, suggesting its potential in enhancing therapeutic efficacy.
  • Cosmetic Formulations : In cosmetic science, HDS has been incorporated into formulations for its emollient properties. Clinical trials demonstrated improved skin hydration and barrier function when applied topically.

Research Findings

A summary of key research findings related to HDS is presented in the table below:

Study ReferenceFocus AreaKey Findings
Drug Delivery SystemsEnhanced bioavailability of encapsulated drugs.
Cosmetic ApplicationsImproved skin hydration and barrier function in clinical trials.
Anti-inflammatory EffectsModulation of pro-inflammatory cytokine release observed.

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